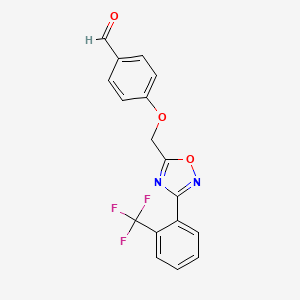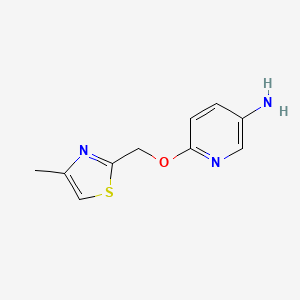![molecular formula C9H15NO2 B11780775 Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)
Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido octahidro-1H-ciclopenta[b]piridina-4-carboxílico es un análogo bicíclico de ácido γ-aminobutírico con restricción conformacional. Este compuesto es de gran interés en la química bioorgánica y medicinal debido a sus propiedades estructurales únicas, que lo convierten en una herramienta valiosa para estudiar interacciones moleculares con macromoléculas biológicas .
Métodos De Preparación
La síntesis del ácido octahidro-1H-ciclopenta[b]piridina-4-carboxílico implica una secuencia de ocho pasos. Los pasos clave incluyen la reacción de 2,3-bis(clorometil)piridina con un C1-binucleófilo y la reducción catalítica del anillo de piridina. Este método permite la preparación del compuesto con un rendimiento global del 9,0%
Análisis De Reacciones Químicas
El ácido octahidro-1H-ciclopenta[b]piridina-4-carboxílico experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar diferentes derivados.
Reducción: La reducción catalítica del anillo de piridina es un paso crucial en su síntesis.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de piridina.
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio para la reducción y varios agentes oxidantes para las reacciones de oxidación. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El ácido octahidro-1H-ciclopenta[b]piridina-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción tridimensional para diseñar bibliotecas de compuestos orientados a compuestos líderes en el descubrimiento de fármacos.
Biología: El compuesto se utiliza en estudios de actividades biológicas relacionadas con el ácido γ-aminobutírico, como la unión y la captación de receptores.
Mecanismo De Acción
El mecanismo de acción del ácido octahidro-1H-ciclopenta[b]piridina-4-carboxílico implica su interacción con los receptores del ácido γ-aminobutírico. Al restringir conformacionalmente la estructura del ácido γ-aminobutírico, este compuesto aumenta la potencia y la selectividad hacia los objetivos biológicos. Los objetivos moleculares incluyen los receptores del ácido γ-aminobutírico, y las vías involucradas están relacionadas con la unión e inhibición del receptor del ácido γ-aminobutírico .
Comparación Con Compuestos Similares
El ácido octahidro-1H-ciclopenta[b]piridina-4-carboxílico es único debido a su restricción conformacional, lo que proporciona ventajas en potencia y selectividad en comparación con los análogos más flexibles. Compuestos similares incluyen:
Ácido γ-aminobutírico: El principal neurotransmisor en los mamíferos, utilizado como objetivo para el diseño molecular.
Rodocaína: Un anestésico local con un andamiaje estructural similar.
Inhibidores de la resorción ósea: Compuestos diseñados para inhibir la resorción ósea, que comparten similitudes estructurales con el ácido octahidro-1H-ciclopenta[b]piridina-4-carboxílico.
Las propiedades estructurales únicas de este compuesto lo convierten en una herramienta valiosa en varios campos de la investigación científica, particularmente en el diseño de moléculas biológicamente relevantes.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h6-8,10H,1-5H2,(H,11,12) |
Clave InChI |
KARONYXSIZOSBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CCNC2C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-5-phenylbenzo[d]oxazole](/img/structure/B11780698.png)

![Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11780716.png)
![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)



![2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780749.png)




![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)
